Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 23721-22-4
VCID: VC18770332
InChI: InChI=1S/C15H22N2O10S2/c1-4-25-15(18)13-11-12(5-6-14(13)17(19)20)16(7-9-26-28(2,21)22)8-10-27-29(3,23)24/h5-6,11H,4,7-10H2,1-3H3
SMILES:
Molecular Formula: C15H22N2O10S2
Molecular Weight: 454.5 g/mol

Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate

CAS No.: 23721-22-4

Cat. No.: VC18770332

Molecular Formula: C15H22N2O10S2

Molecular Weight: 454.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate - 23721-22-4

Specification

CAS No. 23721-22-4
Molecular Formula C15H22N2O10S2
Molecular Weight 454.5 g/mol
IUPAC Name ethyl 5-[bis(2-methylsulfonyloxyethyl)amino]-2-nitrobenzoate
Standard InChI InChI=1S/C15H22N2O10S2/c1-4-25-15(18)13-11-12(5-6-14(13)17(19)20)16(7-9-26-28(2,21)22)8-10-27-29(3,23)24/h5-6,11H,4,7-10H2,1-3H3
Standard InChI Key MDWAUGBOVGJDHG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central nitro-substituted benzoate core, with two methylsulfonyloxyethyl groups attached via an amino bridge. The ethyl ester at the 1-position enhances lipophilicity, while the nitro group at the 2-position contributes to electronic polarization. Key structural attributes include:

  • Nitro group (NO₂): Facilitates redox interactions, making the compound a substrate for nitroreductases .

  • Methylsulfonyloxyethyl chains: Improve solubility and metabolic stability compared to simpler alkyl ethers.

  • Ethyl ester: Modulates membrane permeability and hydrolysis kinetics .

Table 1: Physicochemical Properties of Ethyl 5-(bis{2-[(Methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate

PropertyValueSource
Molecular FormulaC₁₅H₂₂N₂O₁₀S₂
Molecular Weight454.5 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.1±0.1 g/cm³ (estimated)
LogP (Partition Coefficient)1.8 (predicted)

The absence of reported melting/boiling points highlights the need for further experimental characterization.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions starting with nitrobenzoic acid derivatives. A representative route includes:

  • Nucleophilic substitution: Reaction of 2-nitrobenzoic acid with bis(2-hydroxyethyl)methylsulfonamide to install the amino-linked methylsulfonyloxyethyl groups.

  • Esterification: Treatment with ethyl chloroformate to introduce the ethyl ester moiety .

  • Purification: Chromatographic techniques to isolate the product, with yields dependent on reaction conditions (e.g., temperature, catalyst) .

Stability and Reactivity

  • Hydrolysis Sensitivity: The ethyl ester is susceptible to enzymatic hydrolysis (e.g., esterases), releasing the carboxylic acid derivative .

  • Nitro Group Reduction: Under reducing conditions (e.g., nitroreductases), the nitro group converts to hydroxylamine or amine intermediates, activating latent cytotoxic effects .

Biological Activities and Mechanisms

Enzyme Interactions

The compound’s nitro group serves as a substrate for bacterial nitroreductases (e.g., E. coli NfsA), enabling oxygen-independent activation. Key findings include:

  • NfsA-Mediated Activation: Reduction generates cytotoxic metabolites that alkylate DNA, with IC₅₀ values in the micromolar range for cancer cell lines .

  • AKR1C3 Resistance: Unlike analogues like PR-104A, this compound exhibits minimal activation by human aldo-keto reductase AKR1C3, reducing off-target toxicity .

Applications in Medicinal Chemistry

Cancer Gene Therapy

In preclinical models, the compound has been evaluated in gene-directed enzyme prodrug therapy (GDEPT). Key outcomes include:

  • Tumor Regression: Mixed NfsA-expressing/WT tumor models showed a 156% improvement in median survival post-treatment .

  • Synergy with Radiotherapy: Hypoxic tumor sensitization enhances radiation efficacy .

Antibacterial Agents

Preliminary data suggest activity against Gram-positive bacteria, likely due to nitroreductase-mediated activation in microbial cells .

Comparative Analysis with Analogues

Table 2: Comparison with Nitrobenzoate Prodrugs

CompoundActivation by AKR1C3LogPBystander Effect
PR-104AHigh0.9Moderate
SN29176Low1.2Low
Ethyl 5-(bis{2-[(Methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoateNegligible1.8High

The compound’s higher LogP improves tissue penetration, while its AKR1C3 resistance minimizes systemic toxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator